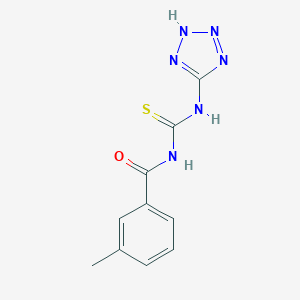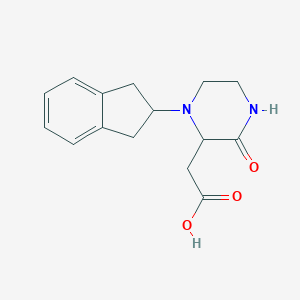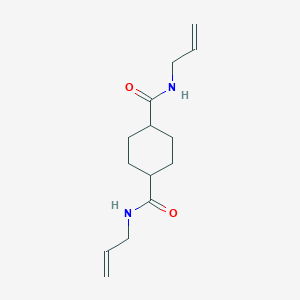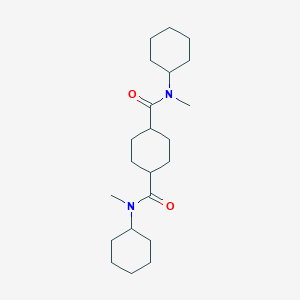
2-(p-tolylamino)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-tolylamino)pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a 4-methylanilino group and a hydroxyl group at the 4-position. Pyrimidine derivatives are known for their diverse biological and medicinal properties, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-tolylamino)pyrimidin-4(3H)-one typically involves the reaction of 4-methylaniline with pyrimidine-4-ol under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as zinc chloride (ZnCl₂) or copper (Cu) in the presence of a base . The reaction conditions often involve heating the reactants in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow processes and the use of automated reactors to control temperature, pressure, and reaction time efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(p-tolylamino)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-one derivatives, while reduction can produce 2-(4-Methylanilino)pyrimidine-4-amine .
Scientific Research Applications
2-(p-tolylamino)pyrimidin-4(3H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(p-tolylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the expression of inflammatory mediators like prostaglandin E₂ and tumor necrosis factor-α, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylanilino)pyrimidine-4-amine
- 2-(4-Methylanilino)pyrimidine-4-one
- 2-(4-Methylanilino)pyrimidine-4-thiol
Uniqueness
2-(p-tolylamino)pyrimidin-4(3H)-one is unique due to the presence of both the hydroxyl group and the 4-methylanilino group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(4-methylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O/c1-8-2-4-9(5-3-8)13-11-12-7-6-10(15)14-11/h2-7H,1H3,(H2,12,13,14,15) |
InChI Key |
PBCQJLYNCKXHAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC=CC(=O)N2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)

![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)

![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)




![ethyl 4-[(4-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}cyclohexyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B261454.png)
![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)

![N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(3-fluoro-4-methylphenyl)thiourea](/img/structure/B261460.png)
